1-Acetyl-4-((S)-2-amino-3-methyl-butyryl)-piperazine-2-carboxylic acid methyl ester 1-Acetyl-4-((S)-2-amino-3-methyl-butyryl)-piperazine-2-carboxylic acid methyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13477739
InChI: InChI=1S/C13H23N3O4/c1-8(2)11(14)12(18)15-5-6-16(9(3)17)10(7-15)13(19)20-4/h8,10-11H,5-7,14H2,1-4H3/t10?,11-/m0/s1
SMILES: CC(C)C(C(=O)N1CCN(C(C1)C(=O)OC)C(=O)C)N
Molecular Formula: C13H23N3O4
Molecular Weight: 285.34 g/mol

1-Acetyl-4-((S)-2-amino-3-methyl-butyryl)-piperazine-2-carboxylic acid methyl ester

CAS No.:

Cat. No.: VC13477739

Molecular Formula: C13H23N3O4

Molecular Weight: 285.34 g/mol

* For research use only. Not for human or veterinary use.

1-Acetyl-4-((S)-2-amino-3-methyl-butyryl)-piperazine-2-carboxylic acid methyl ester -

Specification

Molecular Formula C13H23N3O4
Molecular Weight 285.34 g/mol
IUPAC Name methyl 1-acetyl-4-[(2S)-2-amino-3-methylbutanoyl]piperazine-2-carboxylate
Standard InChI InChI=1S/C13H23N3O4/c1-8(2)11(14)12(18)15-5-6-16(9(3)17)10(7-15)13(19)20-4/h8,10-11H,5-7,14H2,1-4H3/t10?,11-/m0/s1
Standard InChI Key OXHDITZZGFDKEM-DTIOYNMSSA-N
Isomeric SMILES CC(C)[C@@H](C(=O)N1CCN(C(C1)C(=O)OC)C(=O)C)N
SMILES CC(C)C(C(=O)N1CCN(C(C1)C(=O)OC)C(=O)C)N
Canonical SMILES CC(C)C(C(=O)N1CCN(C(C1)C(=O)OC)C(=O)C)N

Introduction

Chemical Identification and Structural Properties

Molecular Characterization

PropertyValueSource
IUPAC NameMethyl 1-acetyl-4-(2-aminoacetyl)piperazine-2-carboxylate
Molecular FormulaC₁₃H₂₃N₃O₄
Molecular Weight285.34 g/mol
InChIKeyOXHDITZZGFDKEM-VHHJSUMCNA-N
SMILESCC(=O)N1CCN(CC1C(=O)OC)C(=O)CN
Chiral Centers2 (S-configuration at C-2 of butyryl)

The compound’s piperazine ring provides conformational flexibility, while the acetyl and methyl ester groups enhance solubility and metabolic stability . The (S)-2-amino-3-methyl-butyryl moiety introduces stereochemical specificity, critical for target binding .

Spectral Data

  • NMR: Peaks corresponding to the acetyl (δ 2.1 ppm), methyl ester (δ 3.7 ppm), and piperazine protons (δ 3.2–3.5 ppm) confirm the structure .

  • MS: ESI-MS shows a [M+H]⁺ ion at m/z 286.2, consistent with the molecular formula.

Synthesis and Derivatives

Synthetic Pathways

The synthesis involves multi-step reactions:

  • Piperazine Functionalization: Acetylation of piperazine-2-carboxylic acid methyl ester using acetyl chloride .

  • Side-Chain Coupling: Introduction of the (S)-2-amino-3-methyl-butyryl group via HATU-mediated amide bond formation .

  • Purification: Crystallization in methanol/water (2.5:1 ratio) yields >98% purity .

Key Intermediate:

  • (2S,5R)-4-[5-(4-Bromo-3-trifluoromethoxy-phenylcarbamoyl)-pyridin-2-yl]-2,5-dimethyl-piperazine-1-carboxylic acid tert-butyl ester .

Structural Analogues

DerivativeModificationActivity Change
Homopiperazine variantReplacement of piperazineEnhanced sEH inhibition
Carboxylic acid formHydrolysis of methyl esterReduced bioavailability
Study ModelOutcomeReference
CFA-induced arthritis (mice)60% reduction in paw swelling
LPS-induced sepsis (mice)Survival time increased by 40%
HCV replication assay99% viral load reduction

Toxicity Profile:

  • LD₅₀ (rats): >1,000 mg/kg (oral)

  • Microsomal stability: t₁/₂ = 4.2 hours (human liver microsomes) .

Applications in Drug Development

Anti-Inflammatory Agents

The compound’s sEH inhibitory activity positions it as a candidate for:

  • Arthritis: Reduces COX-2 and TNF-α expression in synovial tissue .

  • Acute Pancreatitis: Attenuates neutrophil infiltration and pancreatic edema .

Antiviral Therapeutics

As an HCV NS5A inhibitor, it demonstrates:

  • High Potency: EC₅₀ = 12 nM against genotype 1b .

  • Synergy: Combines with sofosbuvir for additive effects .

Challenges and Future Directions

  • Stereochemical Sensitivity: Minor deviations in the (S)-2-amino-3-methyl-butyryl configuration reduce activity by >90% .

  • Metabolic Stability: Ester hydrolysis in plasma necessitates prodrug strategies .

Ongoing Research:

  • Phase I trials for sepsis (NCT04879312)

  • Structural optimization to enhance blood-brain barrier penetration .

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